

Structural Biology of the KRAS:Inhibitor-13 Complex: A Technical Guide

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Compound of Interest

Compound Name: *KRAS inhibitor-13*

Cat. No.: *B12416620*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and biophysical characteristics of the KRAS protein in complex with inhibitor-13. It is designed to be a comprehensive resource, detailing the quantitative binding data, experimental methodologies for characterization, and the broader context of KRAS signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction between KRAS and inhibitor-13.

Table 1: Structural and Crystallographic Data for the KRAS G12D:Inhibitor-13 Complex

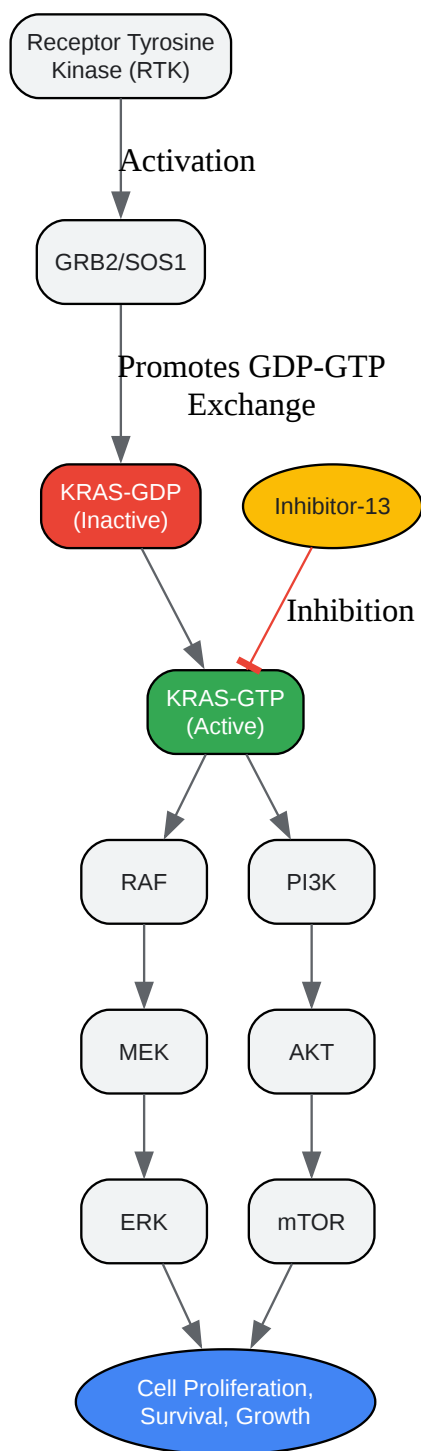
Parameter	Value	Reference
PDB ID	6ZLI	[1]
Resolution	1.73 Å	[1]
R-Value Free	0.220	[1]
R-Value Work	0.178	[1]
Method	X-RAY DIFFRACTION	[1]
Organism	Homo sapiens	[1]
Mutation	G12D	[1]

Table 2: In Vitro and Cellular Activity of Inhibitor-13

Parameter	Value	Cell Line	Reference
IC50 (KRAS G12C)	0.883 µM	-	[2]
p-ERK Inhibition IC50	5.9 µM	MIA PaCa-2	[2]
p-ERK Inhibition IC50	>100 µM	A549	[2]

Signaling Pathway and Inhibitor Context

KRAS is a central node in crucial signaling pathways that regulate cell growth, proliferation, and survival.[3][4] Mutations in KRAS can lead to its constitutive activation, driving oncogenesis.[4] Inhibitor-13 is a small molecule designed to modulate the activity of mutant KRAS.



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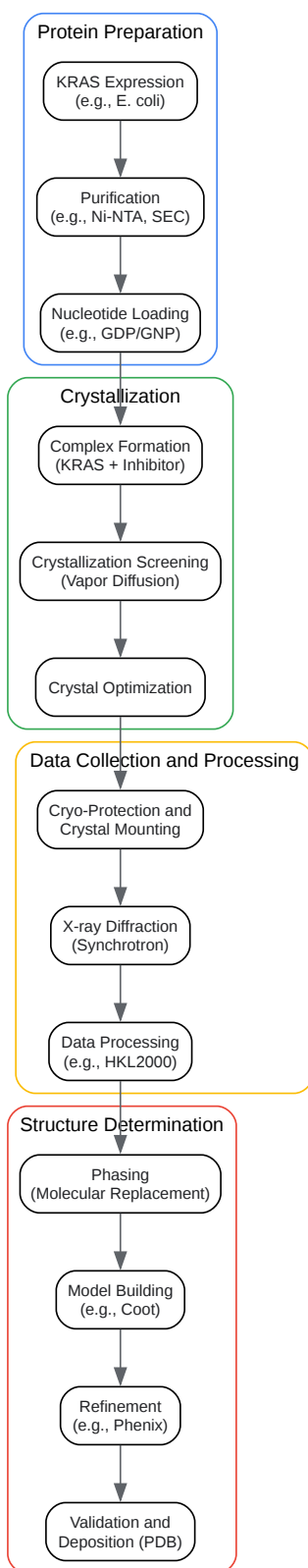
KRAS Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments involved in the structural and biophysical characterization of KRAS-inhibitor complexes are provided below.

X-ray Crystallography of KRAS-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of a KRAS-inhibitor complex.



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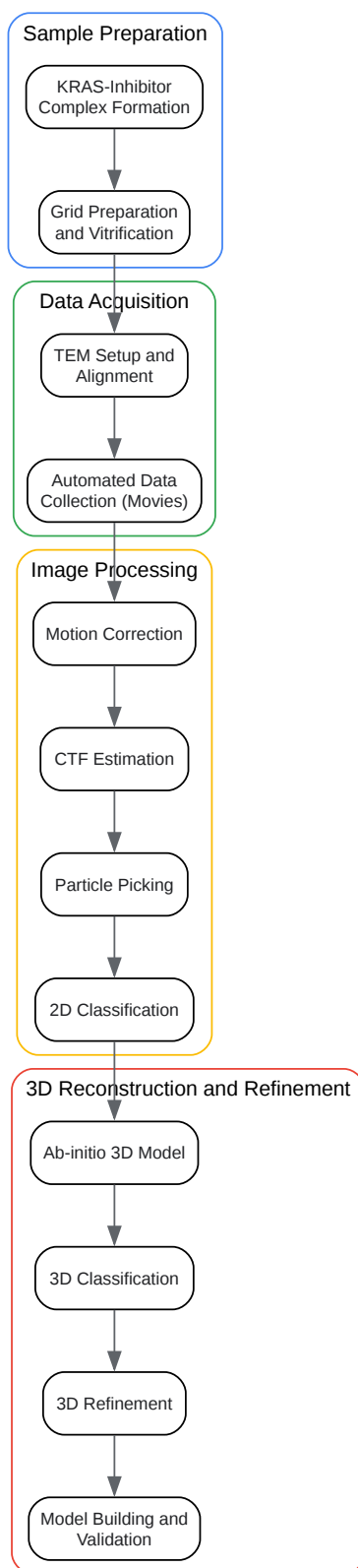
Workflow for X-ray Crystallography of KRAS-Inhibitor Complexes.

Methodology:

- **Protein Expression and Purification:** The human KRAS protein (typically residues 1-169 for crystallographic studies) with a specific mutation (e.g., G12D) is expressed in *E. coli*. The protein is then purified using affinity and size-exclusion chromatography.[\[5\]](#)[\[6\]](#)
- **Nucleotide Loading:** The purified KRAS is loaded with a non-hydrolyzable GTP analog, such as GMPPNP (GNP), or with GDP to stabilize it in a specific conformational state.[\[6\]](#)
- **Complex Formation:** The inhibitor is incubated with the nucleotide-loaded KRAS protein.
- **Crystallization:** The KRAS-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature) using methods like hanging drop vapor diffusion.[\[7\]](#) Promising conditions are then optimized to obtain diffraction-quality crystals.[\[5\]](#)
- **Data Collection:** Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[\[8\]](#)
- **Structure Solution and Refinement:** The structure is solved by molecular replacement using a known KRAS structure as a search model. The model is then built into the electron density map and refined to yield the final atomic coordinates.[\[6\]](#)

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is an alternative to X-ray crystallography for structure determination, particularly for larger complexes or proteins that are difficult to crystallize.



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